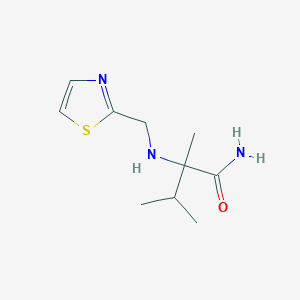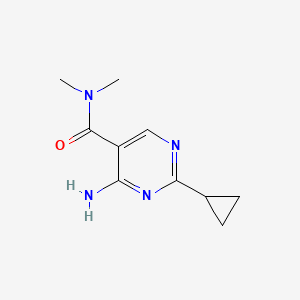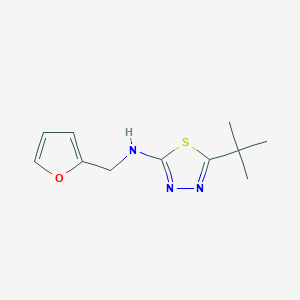![molecular formula C10H11IN4S B7049009 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7049009.png)
3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an iodine atom and an amine group, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic acid and an oxidizing agent such as hydrogen peroxide.
Attachment to the Pyridine Ring: The thiadiazole derivative is then reacted with 2-bromoethylamine to form the intermediate compound.
Iodination: The final step involves the iodination of the pyridine ring using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine can undergo various types of chemical reactions:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation/Reduction: Functionalized thiadiazole derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or used to modify surfaces for enhanced properties such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the iodine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-iodo-N-[2-(1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine: Lacks the methyl group on the thiadiazole ring.
3-bromo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine: Substitutes iodine with bromine.
3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-4-amine: Iodine is substituted at a different position on the pyridine ring.
Uniqueness
The presence of the iodine atom and the specific substitution pattern on the pyridine and thiadiazole rings make 3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine unique. These structural features can influence its reactivity, binding properties, and overall utility in various applications.
Properties
IUPAC Name |
3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN4S/c1-7-14-15-9(16-7)4-6-13-10-8(11)3-2-5-12-10/h2-3,5H,4,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHSRVUZMSCBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCNC2=C(C=CC=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7048926.png)



![2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide](/img/structure/B7048940.png)
![2-[1-(5-Bromopyrazin-2-yl)piperidin-3-yl]ethanol](/img/structure/B7048941.png)

![(2S)-2-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethylbutanamide](/img/structure/B7048969.png)
![1-[Cyclopropyl(methyl)amino]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B7048974.png)

![3-[(5-Acetylpyridin-2-yl)amino]-2,2-dimethylpropanenitrile](/img/structure/B7048984.png)
![N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]pyrazin-2-amine](/img/structure/B7048993.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7048994.png)
![N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B7049014.png)
